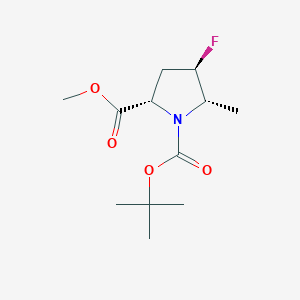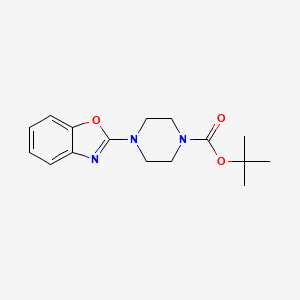
O1-tert-butyl O2-methyl (2S,4R,5S)-4-fluoro-5-methyl-pyrrolidine-1,2-dicarboxylate
Descripción general
Descripción
O1-tert-butyl O2-methyl (2S,4R,5S)-4-fluoro-5-methyl-pyrrolidine-1,2-dicarboxylate: is a complex organic compound belonging to the family of pyrrolidines. These compounds are known for their diverse biological activities and applications in various fields including medicinal chemistry and synthetic organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : This compound can be synthesized through a multi-step process involving the reaction of a fluoroalkane with a pyrrolidine derivative. Specific reaction conditions such as temperature, pressure, and choice of solvents play crucial roles in the yield and purity of the final product.
Industrial Production Methods: : On an industrial scale, the preparation of this compound might involve continuous flow chemistry techniques to optimize the reaction efficiency and scalability. The use of catalysts and automated systems can enhance the production rates and reduce the cost.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : This compound may undergo oxidation reactions under the influence of oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: : It can be reduced by reagents such as lithium aluminium hydride to yield corresponding alcohols or amines.
Substitution: : Halogenation and other substitution reactions can be conducted using reagents like halogen acids or alkylating agents.
Common Reagents and Conditions: : Typical reagents include oxidants, reductants, halogens, and catalysts like palladium on carbon. Reaction conditions vary, often requiring precise control of temperature and pH.
Major Products Formed: : Depending on the reaction, products can range from oxidized and reduced forms of the compound to various substituted derivatives, each with potential unique properties and applications.
Aplicaciones Científicas De Investigación
Chemistry: : In synthetic organic chemistry, this compound can serve as a building block for the synthesis of more complex molecules.
Biology: : Studies may explore its effects on biological pathways, potentially as an inhibitor or activator of specific enzymes.
Medicine: : It holds promise for drug development, particularly in designing molecules with potential therapeutic properties.
Industry: : Its stability and reactivity could make it useful in the production of fine chemicals and advanced materials.
Mecanismo De Acción
The exact mechanism by which O1-tert-butyl O2-methyl (2S,4R,5S)-4-fluoro-5-methyl-pyrrolidine-1,2-dicarboxylate exerts its effects often involves interactions at the molecular level. These may include binding to active sites of enzymes, altering metabolic pathways, or affecting cellular processes through various signaling mechanisms.
Comparación Con Compuestos Similares
Compared to other pyrrolidine derivatives, this compound's unique fluoro and tert-butyl groups provide distinct steric and electronic properties that can influence its reactivity and interactions. Similar compounds might include:
(2S,4R,5S)-4-fluoro-5-methyl-pyrrolidine
tert-butyl 4-fluoropyrrolidine-1,2-dicarboxylate
Conclusion
O1-tert-butyl O2-methyl (2S,4R,5S)-4-fluoro-5-methyl-pyrrolidine-1,2-dicarboxylate: is a multifaceted compound with significant potential across various scientific and industrial domains. Its synthesis, reactivity, and applications make it a valuable subject of study in chemistry, biology, and beyond.
Propiedades
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S,4R,5S)-4-fluoro-5-methylpyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20FNO4/c1-7-8(13)6-9(10(15)17-5)14(7)11(16)18-12(2,3)4/h7-9H,6H2,1-5H3/t7-,8+,9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWKRYBXQNLRIKM-YIZRAAEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC(N1C(=O)OC(C)(C)C)C(=O)OC)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](C[C@H](N1C(=O)OC(C)(C)C)C(=O)OC)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701111663 | |
| Record name | 1,2-Pyrrolidinedicarboxylic acid, 4-fluoro-5-methyl-, 1-(1,1-dimethylethyl) 2-methyl ester, (2S,4R,5S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701111663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1984825-19-5 | |
| Record name | 1,2-Pyrrolidinedicarboxylic acid, 4-fluoro-5-methyl-, 1-(1,1-dimethylethyl) 2-methyl ester, (2S,4R,5S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1984825-19-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Pyrrolidinedicarboxylic acid, 4-fluoro-5-methyl-, 1-(1,1-dimethylethyl) 2-methyl ester, (2S,4R,5S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701111663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-[(Pyrrolidin-3-yl)amino]benzonitrile hydrochloride](/img/structure/B3049146.png)
![rac-(3R,3aS,6aR)-3-methoxy-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione](/img/structure/B3049147.png)




![[cis-3-(Aminomethyl)cyclobutyl]methanol hydrochloride](/img/structure/B3049155.png)



